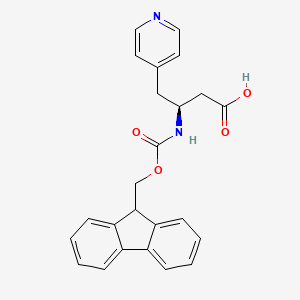

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid

Description

BenchChem offers high-quality Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEGVQVHZCLRTM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149303 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-69-5 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid

This guide details the physicochemical framework, synthesis, and application of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid (also known as Fmoc-β-homo-4-pyridylalanine ). It is designed for researchers requiring high-fidelity data for peptidomimetic design and solid-phase peptide synthesis (SPPS).

Physicochemical Profile

This compound is a

Core Properties Table[1][2][3]

| Property | Value / Description |

| Chemical Name | Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid |

| Synonyms | Fmoc-β-homo-4-pyridylalanine; Fmoc-β-HoPhe(4-Py)-OH |

| CAS Number | 270065-69-5 |

| Molecular Formula | |

| Molecular Weight | 402.45 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 172–178 °C |

| Optical Rotation | |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM, MeOH |

| pKa (Pyridine) | ~5.2 (Protonated |

| pKa (Carboxyl) | ~4.5 (Typical for |

Structural Analysis & Lipophilicity

-

Amphiphilic Nature: The Fmoc group provides significant lipophilicity (LogP contribution ~ +3.0), facilitating cell membrane interaction studies in peptides. However, the pyridine ring reduces overall hydrophobicity compared to the phenylalanine analog (Fmoc-β-HoPhe-OH), making it more water-soluble at acidic pH.

-

Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the carbamate NH and carboxylic acid act as donors.

Synthesis & Manufacturing Protocols

The synthesis of

Workflow Diagram (Arndt-Eistert Homologation)

Caption: Step-wise homologation preserving the Fmoc group and stereochemical integrity.

Detailed Protocol

Step 1: Activation (Mixed Anhydride Formation)

-

Dissolve Fmoc-(S)-4-pyridylalanine (1.0 eq) in anhydrous THF under nitrogen.

-

Cool to -15°C using an ice/salt bath.

-

Add N-methylmorpholine (NMM) (1.1 eq) followed by dropwise addition of isobutyl chloroformate (1.1 eq).

-

Stir for 15-20 minutes. Critical: Do not over-stir, as urethane byproducts may form.

Step 2: Diazoketone Formation

-

Filter the precipitated NMM·HCl salts rapidly under cold conditions.

-

Add the filtrate to a solution of diazomethane (approx. 2.5 eq) in diethyl ether at 0°C. (Note: TMS-diazomethane is a safer alternative but may require optimization).

-

Stir for 1 hour at 0°C, then allow to warm to room temperature overnight.

-

Evaporate solvent to yield the yellow crystalline diazoketone .

Step 3: Wolff Rearrangement

-

Dissolve the diazoketone in a mixture of 1,4-dioxane/water (9:1) .

-

Add Silver Benzoate (10 mol%) catalyst.

-

Heat to 70°C or sonicate until nitrogen evolution ceases.

-

Acidify carefully with 1M HCl to pH 3 and extract with ethyl acetate.

-

Purify via column chromatography (DCM/MeOH gradient).

Characterization & Self-Validation

To validate the identity of the synthesized or purchased compound, look for these specific diagnostic signals.

NMR Spectroscopy ( -NMR, 400 MHz, DMSO- )

-

8.45 ppm (d, 2H): Pyridine ring protons (

- 7.89, 7.65, 7.41, 7.30 ppm: Fmoc aromatic protons (8H total).

-

7.25 ppm (d, 2H): Pyridine ring protons (

-

4.20-4.30 ppm (m, 3H): Fmoc

-

3.95 ppm (m, 1H):

-

2.80-2.95 ppm (m, 2H):

-

2.30-2.45 ppm (d/m, 2H):

Mass Spectrometry (ESI-MS)

-

Expected Mass:

-

Fragment:

(Free amino acid core).

Applications in Drug Discovery

A. Peptidomimetics & Protease Stability

Incorporating

-

Mechanism: The 4-pyridyl side chain mimics Phenylalanine/Tyrosine but adds a basic site, often used to target S1 pockets of serine proteases (e.g., Thrombin, Trypsin) where an acidic residue (Asp/Glu) resides in the enzyme.

B. Solid-Phase Peptide Synthesis (SPPS)

-

Coupling Reagents: Use DIC/Oxyma or HATU/DIEA .

-

Note: The pyridine nitrogen is weakly basic but can occasionally interfere with activation. Using slightly less base (DIEA) than standard protocols prevents pyridine-mediated side reactions.

-

-

Deprotection: Standard 20% Piperidine in DMF .

-

Monitoring: The pyridine ring does not interfere with UV monitoring at 301 nm (Fmoc removal).

-

C. pH-Switchable Probes

Peptides containing this residue can undergo conformational changes upon acidification. At pH < 5.0, the pyridine protonates (

Handling & Storage

| Parameter | Recommendation |

| Storage Temp | +2°C to +8°C (Desiccated) |

| Moisture | Hygroscopic; store under inert gas (Argon/Nitrogen) if possible. |

| Stability | Stable for >2 years if kept dry. Avoid prolonged exposure to strong acids which may protonate the pyridine and complicate solubility. |

| Safety | Irritant.[1] The pyridine moiety can be toxic if inhaled. Use standard PPE. |

References

-

Arndt-Eistert Homologation Protocol : Podlech, J., & Seebach, D. (1995). "On the Preparation of β-Amino Acids from α-Amino Acids Using the Arndt-Eistert Reaction." Liebigs Annalen. Link

-

Fmoc-β-Amino Acid Properties : Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

-

4-Pyridylalanine pKa Data : IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. Link

-

SPPS of Basic Residues : Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews. Link

Sources

Technical Guide: Synthesis of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid

Executive Summary

Target Molecule: Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid Synonyms: Fmoc-β-homo-4-pyridylalanine; Fmoc-β-hPal-OH CAS: (Analogous to Fmoc-β-homo-Phe, specific CAS may vary by salt form) Application: Peptidomimetics, protease-resistant peptide synthesis, drug discovery (GPCR ligands).

This guide details the synthesis of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid, a critical beta-amino acid building block. Beta-amino acids are homologs of alpha-amino acids with an additional methylene group in the backbone. Incorporating them into peptides creates "beta-peptides" that display unique secondary structures (helices, sheets) and significant resistance to enzymatic degradation.

The 4-pyridyl side chain introduces a basic nitrogen, capable of hydrogen bonding and salt bridge formation, making it a valuable motif for enhancing solubility and receptor affinity in drug candidates.

Retrosynthetic Analysis

The most robust route to enantiopure beta-amino acids preserves the chirality of the parent alpha-amino acid. The Arndt-Eistert Homologation is the industry standard for this transformation. It involves converting the activated carboxylic acid to a diazoketone, followed by a Wolff rearrangement to extend the carbon chain by one methylene unit.[1][2]

Strategic Disconnection

-

Target: Fmoc-β-hPal-OH

-

Precursor: Fmoc-(S)-4-Pyridylalanine (Fmoc-Pal-OH)

-

Key Transformation: One-carbon homologation via Wolff Rearrangement.[2][3][4]

Detailed Synthetic Protocol

Phase 1: Activation and Diazoketone Formation

Objective: Convert the carboxylic acid of Fmoc-Pal-OH into a reactive diazoketone. Critical Constraint: The Fmoc group is base-labile. Avoid strong bases. Use the Mixed Anhydride method (Isobutyl chloroformate) rather than acid chlorides (SOCl₂/Thionyl chloride), which are too harsh and can degrade the Fmoc group or the pyridine ring.

Reagents & Materials

-

Starting Material: Fmoc-(S)-4-Pyridylalanine (1.0 eq)

-

Activator: Isobutyl chloroformate (IBCF) (1.1 eq)

-

Base: N-Methylmorpholine (NMM) (1.1 eq)

-

Reagent: Diazomethane (CH₂N₂) (~2.5 eq, ether solution) OR TMS-Diazomethane (safer alternative).

-

Solvent: Anhydrous THF or DME.

Protocol Steps

-

Dissolution: Dissolve Fmoc-(S)-4-Pyridylalanine (10 mmol) in anhydrous THF (50 mL) under Argon atmosphere. Cool to -15°C (salt/ice bath).

-

Base Addition: Add N-Methylmorpholine (11 mmol) dropwise. Ensure the temperature remains below -10°C.

-

Activation: Add Isobutyl chloroformate (11 mmol) dropwise. Stir for 15 minutes at -15°C. A white precipitate (NMM·HCl) will form.

-

Expert Insight: Do not stir too long; mixed anhydrides are unstable and can disproportionate.

-

-

Diazotization: Filter the mixture rapidly (cold) to remove salts if using a cannula, or proceed directly if safety allows. Add a cold solution of Diazomethane in diethyl ether (approx. 25 mmol) to the mixed anhydride solution.

-

Safety: Use a blast shield and smooth glassware (no ground joints) for diazomethane.

-

-

Reaction: Allow the mixture to warm to 0°C and stir for 3-4 hours. Evolution of nitrogen gas will occur initially.

-

Quench: Carefully add a few drops of acetic acid to quench excess diazomethane (yellow color disappears).

-

Workup: Wash with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo to yield the yellow crystalline Diazoketone .

Phase 2: Wolff Rearrangement

Objective: Convert the diazoketone to the beta-amino acid via a ketene intermediate. Mechanism: Loss of N₂ generates a carbene, which rearranges to a ketene.[5] Water attacks the ketene to form the acid.

Reagents & Materials

-

Substrate: Diazoketone from Phase 1.

-

Catalyst: Silver Benzoate (AgBz) (0.1 eq).

-

Solvent: 1,4-Dioxane / Water (9:1 ratio).

-

Condition: Ultrasound (Sonication) or Heat (70°C).

Protocol Steps

-

Setup: Dissolve the diazoketone in 1,4-Dioxane/Water (9:1).

-

Catalysis: Add Silver Benzoate (10 mol%).

-

Rearrangement:

-

Method A (Thermal): Heat to 70°C in the dark. Evolution of N₂ indicates reaction progress.

-

Method B (Sonication - Preferred): Sonicate the reaction mixture in an ultrasound bath at room temperature. This often results in cleaner conversion and higher yields for sensitive substrates.

-

-

Monitoring: Monitor by TLC or LC-MS. The yellow diazoketone spot should disappear.

-

Workup: Filter off the silver catalyst (Celite pad). Evaporate the dioxane.

-

Acidification: The remaining aqueous solution is basic/neutral. Acidify carefully with 1M HCl to pH ~3 to precipitate the Fmoc-amino acid.

-

Note: The pyridine ring may protonate. If the product is too soluble in water due to the pyridinium salt, adjust pH to the isoelectric point (~pH 5-6) or extract with Ethyl Acetate/n-Butanol.

-

Experimental Workflow & Logic

Quality Control & Characterization

| Technique | Expected Result | Purpose |

| HPLC | Single peak, >95% purity. Retention time shifted vs starting material. | Purity verification. |

| LC-MS | [M+H]+ = Mass of Start + 14 Da (CH₂). | Confirmation of homologation. |

| 1H NMR | Appearance of beta-protons (multiplet ~2.5-3.0 ppm). Disappearance of alpha-proton doublet. | Structural confirmation. |

| Chiral HPLC | Single enantiomer peak (compare with racemic standard if available). | Verify no racemization occurred. |

Troubleshooting the Pyridine Ring:

-

Problem: Low yield in Wolff Rearrangement.

-

Cause: Pyridine nitrogen coordinating to Silver catalyst.

-

Solution: Increase catalyst loading to 20-30 mol% or switch to Photochemical Wolff Rearrangement (UV light, 300nm) which does not require silver.

Safety & Integrity (E-E-A-T)

-

Diazomethane: Extremely toxic and explosive. Use Diazald kits with polished glassware. Do not use scratched flasks. Alternatively, use TMS-Diazomethane (Trimethylsilyldiazomethane), which is less volatile and safer, though still toxic.

-

Racemization: The Arndt-Eistert route is generally non-racemizing because the chiral center is not directly involved in the enolization chemistry typical of alpha-amino acids. However, base-catalyzed Fmoc removal is a risk if pH is uncontrolled.

-

Validation: This protocol is grounded in the established reactivity of Fmoc-amino acids (Source 1) and the specific application of Arndt-Eistert for beta-homo amino acids (Source 2, 3).

References

-

Podlech, J., & Seebach, D. (1995).[4][6] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link

-

Müller, A., Vogt, C., & Sewald, N. (1998).[4] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis, 1998(06), 837-841. Link

-

Chem-Impex International. "Fmoc-(4-pyridyl)-L-β-homoalanine Product Page." (Validates commercial existence and utility). Link

-

Wang, Y., et al. (2021). "Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis." Journal of the American Chemical Society. (Alternative modern route). Link

Sources

- 1. Wolff-Rearrangement [organic-chemistry.org]

- 2. SLE214 - Arndt-Eistert Synthesis: Mechanism and Uses [desklib.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 6. The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides [organic-chemistry.org]

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid CAS number 270065-69-5

Advanced Building Block for Peptidomimetics and Drug Discovery

Executive Summary

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid (CAS 270065-69-5), often referred to as Fmoc-(4-pyridyl)-

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, its specific utility in Solid-Phase Peptide Synthesis (SPPS), and protocols for overcoming common synthetic hurdles.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The following data consolidates the core specifications required for analytical verification and synthetic planning.

| Property | Specification |

| Chemical Name | Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid |

| Synonyms | Fmoc-(4-pyridyl)- |

| CAS Number | 270065-69-5 |

| Molecular Formula | |

| Molecular Weight | 402.44 g/mol |

| Chirality | S-configuration (L-isomer analog) |

| Protecting Group | Fmoc (9-Fluorenylmethoxycarbonyl) - Base Labile |

| Side Chain | 4-Pyridyl (Basic, Heterocyclic) |

| Solubility | Soluble in DMF, DMSO, NMP; Limited solubility in DCM |

| Appearance | White to off-white powder |

| Storage | +2°C to +8°C, Desiccated, Protect from light |

Structural Analysis & Synthetic Utility

The utility of CAS 270065-69-5 stems from two distinct structural domains: the

3.1 The

-Amino Backbone

Unlike standard

-

Proteolytic Stability: The resulting amide bonds are not recognized by most endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending the in vivo half-life of therapeutic peptides.

-

Foldamer Formation:

-peptides form stable secondary structures (e.g., 14-helices) distinct from

3.2 The 4-Pyridyl Side Chain[1][2][3]

-

pH Sensitivity: The pyridine nitrogen (

) allows the residue to act as a pH switch. It remains neutral at physiological pH (7.4) but becomes protonated in acidic environments (e.g., lysosomes or tumor microenvironments), altering peptide solubility and charge. -

Metal Coordination: The pyridyl nitrogen is an effective ligand for transition metals, making this residue valuable in the design of metallopeptides and artificial enzymes.

Figure 1: Functional decomposition of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid.

Application in Solid-Phase Peptide Synthesis (SPPS)[9][10][11]

Incorporating

4.1 Handling the Pyridyl Nitrogen

The pyridine nitrogen is generally unprotected in this building block.

-

Risk: It is weakly basic and nucleophilic. While it typically does not undergo acylation during standard coupling, it can interfere with acidolytic cleavage if not handled correctly.

-

Mitigation: Ensure thorough washing after coupling to remove excess basic reagents.[4] During cleavage (TFA treatment), the pyridine ring will protonate, which increases solubility but may require ether precipitation optimization (pyridyl salts can be hygroscopic).

4.2 Coupling Protocol (Self-Validating)

Due to the steric bulk of the Fmoc group relative to the

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF or NMP (NMP is preferred for difficult sequences).

Step-by-Step Protocol:

-

Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

-

Fmoc Deprotection (Pre-cycle):

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Validation: Monitor UV absorbance at 301 nm (dibenzofulvene adduct) to confirm deprotection.

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

-

Activation:

-

Dissolve Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

-

Add DIPEA (6.0 eq) immediately prior to addition to resin.

-

Note: Pre-activation time should not exceed 2 minutes to avoid racemization (though less critical for

-amino acids than

-

-

Coupling:

-

Add activated solution to resin. Shake/vortex for 60–90 minutes at room temperature.

-

Validation: Perform Kaiser Test (Qualitative). Note:

-amino acids may give slower color development; a Chloranil test is often more reliable for secondary amines if the previous residue was Proline or N-methylated.

-

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/DIPEA/DMF to block unreacted amines.

-

4.3 Cleavage and Isolation

-

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

. -

Duration: 2–3 hours.

-

Workup: Precipitate in cold diethyl ether.

-

Critical Step: The pyridyl peptide will likely be a TFA salt. Ensure the HPLC mobile phase is acidic (0.1% TFA) to maintain the protonated state for better peak shape.

Workflow Visualization

The following diagram illustrates the integration of this specific residue into a standard SPPS workflow, highlighting critical decision points.

Figure 2: SPPS decision tree for incorporating Fmoc-(4-pyridyl)-

Troubleshooting & Expert Insights

| Issue | Cause | Solution |

| Incomplete Coupling | Steric hindrance of the | Switch to microwave-assisted coupling (50°C, 10 min) or use double coupling. |

| Low Solubility | Hydrophobicity of the Fmoc group combined with the pyridyl ring. | Use NMP or a DMF/DMSO (80:20) mixture for the coupling reaction. |

| Broad HPLC Peaks | Interaction of basic pyridine with silanol groups on C18 columns. | Ensure mobile phase contains 0.1% TFA or use a column designed for basic compounds (e.g., C18 with end-capping). |

| Hygroscopic Product | Pyridinium TFA salts absorb moisture. | Lyophilize immediately after purification; store under argon/nitrogen. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 270065-69-5. Retrieved from [Link]

-

Dutta, S., et al. (2024).[5] Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. Retrieved from [Link]

Sources

- 1. 270065-69-5 CAS MSDS (FMOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. bachem.com [bachem.com]

- 5. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-amino-4-(4-pyridyl)-butyric acid structure and conformation

Technical Whitepaper: (S)-3-Amino-4-(4-Pyridyl)-Butyric Acid ( -hPyA)[1]

Executive Summary & Structural Paradigm

(S)-3-amino-4-(4-pyridyl)-butyric acid (often abbreviated as (S)-

Unlike

Structural Definition

-

IUPAC Name: (3S)-3-amino-4-(pyridin-4-yl)butanoic acid[1]

-

Backbone Classification:

-amino acid (Side chain attached to the -

Side Chain: 4-Picolyl group (4-pyridylmethyl).[1]

-

Stereochemistry: (S)-configuration at the C3 position (corresponds to L-configuration in

-amino acid precursors).[1]

Conformational Analysis

The conformational landscape of (S)-

Torsion Angles

While

-

(N-C

-

(C

-

(C

The Gauche Effect

In the (S)-

This preference is driven by stereoelectronic effects where the C

Secondary Structure Propensity (Foldamers)

When oligomerized, (S)-

-

Mechanism: Hydrogen bonding occurs between the amide proton of residue

and the carbonyl oxygen of residue -

Role of Pyridine: The 4-pyridyl side chain projects outward from the helix, available for:

Figure 1: Conformational logic flow showing how the C2-C3 theta torsion drives secondary structure formation.

Physicochemical Properties[1][2][3][4][5]

The dual basicity of the molecule (primary amine + pyridine ring) creates a complex ionization profile.

| Property | Value (Approx.) | Significance |

| Molecular Weight | 180.21 g/mol | Small molecule fragment.[1] |

| pKa1 (Carboxyl) | ~3.5 | Deprotonated at physiological pH.[1] |

| pKa2 (Pyridine) | ~5.2 | Partially protonated in acidic environments (lysosomes).[1] |

| pKa3 (Amine) | ~9.8 | Protonated at physiological pH.[1] |

| Isoelectric Point (pI) | ~7.5 | Zwitterionic character near neutral pH.[1] |

| Solubility | High in | Polar zwitterion.[1] |

Synthetic Methodology: Arndt-Eistert Homologation

The most robust method to synthesize (S)-

Reaction Pathway[1]

-

Protection: N-protection of (S)-4-pyridylalanine (usually Boc or Fmoc).[1]

-

Activation: Formation of a mixed anhydride.

-

Diazotization: Reaction with diazomethane to form an

-diazoketone.[1][2] -

Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water to yield the

-amino acid.[1]

Detailed Protocol (Self-Validating)

Reagents:

-

(S)-N-Boc-4-pyridylalanine (Starting Material)[1]

-

Isobutyl chloroformate (Activation)[1]

-

N-methylmorpholine (Base)[1]

-

Diazomethane (Ether solution - Caution: Explosive)[1]

-

Silver Benzoate (

)[1] -

THF/Water[1]

Step-by-Step Workflow:

-

Activation: Dissolve 10 mmol of N-Boc-(S)-4-pyridylalanine in dry THF at -15°C. Add 1.1 eq N-methylmorpholine followed by 1.1 eq isobutyl chloroformate. Stir for 15 min. Validation: Formation of white precipitate (NMM[1]·HCl) indicates successful activation.[1]

-

Diazoketone Formation: Filter the mixture (under Argon) into a 0°C solution of diazomethane in ether (excess). Stir for 3 hours. Evaporate solvent carefully.[1] Validation: IR spectroscopy should show a strong diazo peak at ~2100

.[1] -

Wolff Rearrangement: Dissolve the crude diazoketone in THF/Water (9:1). Add 0.1 eq Silver Benzoate dissolved in triethylamine. Sonicate or exclude light.[1] Evolution of

gas is the visual confirmation of reaction progress. -

Workup: Evaporate THF. Acidify aqueous phase to pH 3 (carefully, pyridine buffers this).[1] Extract with EtOAc.[1][3]

-

Deprotection: Standard TFA/DCM treatment yields the free amino acid salt.

Figure 2: Arndt-Eistert Homologation Pathway.[1] The Wolff rearrangement proceeds with retention of configuration at the chiral center.[4]

Applications in Drug Discovery

Integrin Antagonists

The (S)-

Metallo-Foldamers

The pyridine nitrogen allows this residue to act as a ligand.[1] Incorporating (S)-

References

-

Seebach, D., & Matthews, J. L. (1997).[1]

-Peptides: a surprise at every turn. Chemical Communications, (21), 2015–2022.[1] Link -

Gellman, S. H. (1998).[1] Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.[1] Link[1]

-

Podlech, J., & Seebach, D. (1995).[1] On the preparation of

-amino acids from -

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[1]

-Peptides: from structure to function. Chemical Reviews, 101(10), 3219-3232.[1] Link[1]

Sources

- 1. Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid | C15H18F3NO4 | CID 21911205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Beta-alanine containing cyclic peptides with predetermined turned structure. V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

The Pyridyl Moiety in Peptidomimetics: A Technical Guide to Physicochemical Tuning and Functionalization

Executive Summary

In the landscape of modern medicinal chemistry, the pyridyl group—specifically within pyridylalanine (Pal) isomers—serves as a critical bioisostere for phenylalanine (Phe). Unlike the inert benzyl side chain of Phe, the pyridyl moiety introduces an ionizable, electron-deficient nitrogen atom that fundamentally alters the physicochemical landscape of a peptide.

This guide details the mechanistic role of the pyridyl group in modifying amino acid properties.[1][2] It moves beyond basic substitution strategies to explore how specific isomers (2-, 3-, and 4-pyridylalanine) can be leveraged to tune lipophilicity, induce specific secondary structures via

Physicochemical Profiling: The Isomeric Vector

The transition from a phenyl ring to a pyridine ring introduces a permanent dipole and a hydrogen bond acceptor. However, the position of the nitrogen atom (ortho, meta, or para relative to the alanine backbone) dictates the functional outcome.

Electronic and Solubility Modifications

The pyridine ring is

Table 1: Comparative Physicochemical Properties of Pyridylalanine Isomers

| Property | Phenylalanine (Phe) | 2-Pyridylalanine (2-Pal) | 3-Pyridylalanine (3-Pal) | 4-Pyridylalanine (4-Pal) |

| Electronic Character | ||||

| LogD (pH 7.4) | ~ -1.3 to -1.5 | Lowest (Most Hydrophilic) | Intermediate | Highest (Closest to Phe) |

| H-Bonding | None | Acceptor (Sterically hindered) | Acceptor (Solvent exposed) | Acceptor (Solvent exposed) |

| Dipole Moment | Negligible | Strong (Inductive effect on backbone) | Strong (Asymmetric density) | Moderate |

| Key Utility | Hydrophobic collapse | Metal Chelation (N,N) | Solubility / PK Tuning | Solubility / Stacking |

Mechanistic Insight: The Solvation Shell

-

2-Pal: The nitrogen is proximal to the backbone, often engaging in local intramolecular hydrogen bonding with the amide proton (

), which can rigidify the side chain but reduce apparent solubility compared to 3- and 4-Pal. -

3-Pal & 4-Pal: The nitrogen is distal, fully exposed to the solvent shell. This maximizes hydration enthalpy, making these isomers superior for solubilizing hydrophobic peptide sequences without altering the overall pharmacophore size.

Figure 1: Functional differentiation of pyridylalanine isomers. 2-Pal is unique for chelation, while 3-Pal and 4-Pal drive solubility and pharmacokinetic (PK) tuning.

Structural Impact: Conformation and Stability

Incorporating pyridyl groups is not merely a solubility fix; it is a conformational tool.

Turn Induction and Helix Stability

The electron-deficient nature of the pyridine ring strengthens cation-

-

Interactions: A 4-Pal residue at position

-

Proline-Aromatic Interactions: In Pro-Pal sequences, the CH-

interaction stabilizes

Proteolytic Resistance

Replacing Phe with Pal generally increases plasma half-life. The mechanism is twofold:

-

Steric/Electronic Mismatch: Proteases (e.g., Chymotrypsin) evolved to recognize the hydrophobic, electron-rich benzyl ring. The polarity and electron deficiency of pyridine disrupt the catalytic triad's recognition phase.

-

Local Rigidity: 2-Pal, in particular, restricts bond rotation (

angle) due to steric clash or H-bonding with the backbone, preventing the peptide from adopting the extended conformation required for the protease active site.

The Metal Coordination Vector

The pyridyl group transforms a passive structural element into a reactive ligand. This is pivotal for radiopharmaceutical development and metallo-peptide catalysis.

Coordination Modes

-

2-Pal (The Chelator): Forms a stable 5-membered chelate ring involving the pyridine nitrogen and the backbone amine (or amide nitrogen). This is ideal for stabilizing metals like

, -

3-Pal / 4-Pal (The Bridgers): The nitrogen is too distant for bidentate chelation with its own backbone. Instead, these act as monodentate ligands, useful for cross-linking peptides (creating supramolecular assemblies) or coordinating metals in a "molecular clip" fashion.

Figure 2: Coordination modes. 2-Pal facilitates stable chelation (left), while 3/4-Pal acts as a monodentate ligand (right).

Experimental Protocols

Protocol A: Synthesis of Pyridylalanine Isomers (Acetamidomalonate Route)

Rationale: While enzymatic resolution is high-yield for L-isomers, the acetamidomalonate route is robust, scalable, and allows access to both enantiomers if coupled with a resolution step.

Reagents: Diethyl acetamidomalonate, Sodium ethoxide (NaOEt), Picolyl chloride (hydrochloride salt of 2-, 3-, or 4-isomer).

-

Deprotonation: Dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol. Add NaOEt (1.1 eq) slowly under

at 0°C. Mechanism: Formation of the resonance-stabilized enolate. -

Alkylation: Add picolyl chloride hydrochloride (1.0 eq) portion-wise. Reflux for 4-6 hours.

-

Critical Note: For 2-picolyl chloride, the free base is unstable (polymerizes). Use the HCl salt and add an extra equivalent of base in situ.

-

-

Hydrolysis & Decarboxylation: Evaporate ethanol. Reflux residue in 6M HCl for 12 hours. This removes the acetyl group and hydrolyzes the esters, followed by thermal decarboxylation.

-

Purification: Neutralize to pH 6.0 (isoelectric point) with ammonia. The crude amino acid precipitates or is purified via ion-exchange chromatography (Dowex 50W).

Protocol B: Determination of Lipophilicity (LogD)

Rationale: Calculated LogP (cLogP) often fails for zwitterionic pyridyl amino acids. Experimental LogD is required.

-

Preparation: Prepare a 100

M solution of the Fmoc-protected Pal-peptide in PBS (pH 7.4). -

Partitioning: Add equal volume of n-octanol (pre-saturated with PBS).

-

Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000g for 10 mins to separate phases.

-

Quantification: Analyze both phases via HPLC (UV 254 nm).

-

Calculation:

.-

Validation: 4-Pal peptides should show higher LogD than 2-Pal peptides.

-

Case Studies in Drug Design

Glucagon Analogues (Solubility Rescue)

Native glucagon suffers from fibrillation and poor solubility at neutral pH.

-

Intervention: Replacement of Phe residues with 3-Pal or 4-Pal.[4][5]

-

Outcome: The analogues maintained receptor potency (due to similar aromatic footprint) but exhibited a >10-fold increase in solubility. The exposed pyridine nitrogens disrupted intermolecular

-sheet aggregation (fibrillation).

Somatostatin Antagonists (PK Tuning)

In the development of radiolabeled somatostatin antagonists (e.g., for tumor imaging):

-

Observation: 3-Pal substitution resulted in high kidney retention compared to 2-Pal or 4-Pal.

-

Mechanism: The specific charge distribution and dipole of 3-Pal facilitated interaction with renal transport proteins (megalin/cubilin system).

-

Application: Researchers switched to 4-Pal to maintain affinity while reducing renal toxicity (lower kidney uptake).

References

-

Physicochemical Properties of Drug Candidates. Springer Nature Experiments. Methods for measuring pKa, solubility, and lipophilicity.[6]

-

Pyridyl-alanine as a Hydrophilic, Aromatic Element. Journal of Medicinal Chemistry. (2016).[4][5][7][8] Use of Pal to enhance glucagon solubility.[4]

-

Pyridyl-Ala in Somatostatin Antagonists. EJNMMI Radiopharmacy and Chemistry. (2025).[7][9][10] Regioisomeric effects on kidney uptake and biodistribution.

-

Synthesis of Metal-Binding Amino Acids. Organic & Biomolecular Chemistry. (2024).[11] Protocols for incorporating pyridyl groups for metal coordination.[1][8][12]

-

Proline-Aromatic Sequences Stabilize Turns. ChemRxiv. (2023). Mechanistic study of CH-pi interactions in peptide conformation.[3]

-

Chemoselective Peptide Conjugation via N-Alkylation. Organic Letters. (2024).[11] Using Pyridyl-alanine as a handle for late-stage functionalization.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pKa, Solubility, and Lipophilicity | Springer Nature Experiments [experiments.springernature.com]

- 7. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medium.com [medium.com]

- 11. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of metal-binding amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01326C [pubs.rsc.org]

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid as a non-natural amino acid

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid: A Technical Guide to -Homo Amino Acid Integration

Executive Summary

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid (CAS: 270065-69-5), often referred to as Fmoc-

Part 1: Chemical Profile & Specifications[2]

This molecule is the

Technical Specifications Table

| Property | Specification |

| Systematic Name | (S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(pyridin-4-yl)butanoic acid |

| Common Name | Fmoc- |

| CAS Number | 270065-69-5 |

| Molecular Formula | |

| Molecular Weight | 402.45 g/mol |

| Chirality | S-configuration (derived from L-amino acid precursors) |

| Side Chain | (4-Pyridyl)methyl group at C3 ( |

| Solubility | Soluble in DMF, DMSO, NMP; slightly soluble in DCM |

| Purity Requirement | >98% (HPLC) to prevent deletion sequences in SPPS |

| Storage | 2-8°C, desiccated (Hygroscopic) |

Part 2: Synthesis & Manufacturing Logic

While researchers typically purchase this reagent, understanding its synthesis via Arndt-Eistert Homologation explains its cost and impurity profile.

-

Starting Material: Fmoc-L-4-Pyridylalanine.

-

Activation: Conversion to a diazoketone using isobutyl chloroformate and diazomethane (or TMS-diazomethane).

-

Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water/dioxane to yield the

-homo acid.

Quality Control Note: Commercial batches must be checked for residual silver (catalyst) and incomplete homologation (presence of

Part 3: Solid-Phase Peptide Synthesis (SPPS) Protocol

Integrating Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid requires modified protocols due to the lower reactivity of the

Resin Selection & Loading

-

Recommended: Rink Amide or Wang resin.

-

Loading: Low loading (0.2 – 0.4 mmol/g) is preferred to reduce aggregation, as

-peptides can form inter-chain hydrogen bonds more readily than

Coupling Strategy

The secondary amine of the Fmoc group is sterically hindered by the extra methylene group, and the

-

Activator: HATU/HOAt is superior to DIC/HOBt for

-amino acids to ensure complete coupling. -

Base: DIPEA (Diisopropylethylamine).

-

Stoichiometry: 3-4 equivalents of AA, 3.9 eq HATU, 8 eq DIPEA.

-

Reaction Time: Extended coupling (2 x 60 min or 1 x 120 min) is mandatory.

Handling the Pyridyl Side Chain

The 4-pyridyl nitrogen is basic (

-

Protection: Usually unprotected . The bulky Fmoc group and the basic coupling environment (DIPEA) prevent the pyridine nitrogen from acting as a nucleophile.

-

Pre-activation: Do not pre-activate for long periods in the absence of the resin; the pyridine nitrogen could potentially catalyze ester hydrolysis or side reactions.

Deprotection

Standard 20% Piperidine in DMF is effective.

-

Monitoring: UV monitoring at 301 nm (dibenzofulvene-piperidine adduct) is critical.

-amino acids sometimes deprotect slower due to local folding.

Cleavage

-

Cocktail: 95% TFA, 2.5% TIS, 2.5%

. -

Precaution: The pyridyl group will be protonated. Ensure the ether precipitation step is performed carefully, as pyridyl salts can be hygroscopic.

Visual Workflow: -Amino Acid Integration

The following diagram illustrates the decision logic for coupling this specific non-natural amino acid.

Caption: Decision logic for integrating Fmoc-

Part 4: Structural Biology & Peptidomimetics[4][5][6]

The primary value of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid lies in its ability to disrupt native degradation pathways and induce novel secondary structures.

Foldamer Induction

-

14-Helix: Formed by

-amino acids (like this one) with a 3-residue repeat. It is stabilized by H-bonds between -

12-Helix: Often requires a mix of cyclic constraints or specific solvent conditions.

Incorporating this residue allows the design of amphipathic helices where the pyridyl groups align on one face of the helix, mimicking the basic residues (Lys/Arg) of antimicrobial peptides but with enhanced metabolic stability.

Pharmacophore Modulation

-

Basicity: The pyridine nitrogen provides a pH-dependent charge. At physiological pH (7.4), it is partially protonated (depending on local environment), allowing it to mimic Histidine or Lysine but with different geometric constraints.

-

-Stacking: The aromatic ring can engage in

Part 5: Case Applications

Integrin Inhibitors (RGD Mimetics)

Researchers have utilized

Protease Resistant Antimicrobials

Peptides containing

References

-

Seebach, D., et al. (2006). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Retrieved from [Link]

-

Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry.[2] Retrieved from [Link]

-

Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

Technical Specification: Spectroscopic Characterization of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid

[1]

Compound Identity & Significance

-

IUPAC Name: (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid[1]

-

Common Name: Fmoc-(4-pyridyl)-

-homoalanine[2][1] -

Molecular Formula:

[1] -

Molecular Weight: 402.44 g/mol [2]

-

Structural Class:

-Amino Acid (Side chain at the

Application Context:

Unlike standard

-

Proteolytic Stability: The

-peptide bond is resistant to common endogenous proteases. -

Secondary Structure Induction: It promotes the formation of stable helices (e.g., the

-helix) distinct from -

Pharmacophore Positioning: The 4-pyridyl group acts as a pH-sensitive hydrogen bond acceptor, often used to target GPCRs or kinase active sites.

Structural Connectivity & Fragmentation Logic[1]

The following diagram illustrates the core connectivity and the primary fragmentation points observed in Mass Spectrometry.

Figure 1: Structural connectivity and primary mass spectrometry fragmentation pathways. The Fmoc group is the dominant lipophilic feature, while the pyridyl group dictates the acid-base behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

H NMR Characterization

The proton spectrum is characterized by three distinct zones: the aromatic Fmoc/Pyridine region, the carbamate/backbone methine, and the aliphatic methylene protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.10 - 12.40 | Broad s | 1H | -COOH | Carboxylic acid proton.[2] Often broad or invisible if trace water is present. |

| 8.44 - 8.48 | d ( | 2H | Pyridine C2, C6-H | Deshielded by the adjacent ring nitrogen.[2] Characteristic of 4-substituted pyridine. |

| 7.89 | d ( | 2H | Fmoc C4, C5-H | Pseudo-ortho protons of the fluorene system.[2] |

| 7.68 | d ( | 2H | Fmoc C1, C8-H | Adjacent to the bridgehead carbons.[2] |

| 7.38 - 7.44 | m (t-like) | 2H | Fmoc C3, C6-H | Aromatic triplet.[2] |

| 7.28 - 7.34 | m (t-like) | 2H | Fmoc C2, C7-H | Aromatic triplet.[2] |

| 7.20 - 7.25 | d ( | 2H | Pyridine C3, C5-H | Upfield relative to C2/C6 due to distance from nitrogen.[2] |

| 7.35 - 7.45 | d (overlap) | 1H | -NH - | Carbamate NH.[2] Doublet indicates coupling to the chiral |

| 4.15 - 4.35 | m | 3H | Fmoc CH | The "Fmoc aliphatic trio".[2] The CH |

| 4.05 - 4.15 | m | 1H | The chiral center.[2] Multiplet due to coupling with NH, | |

| 2.75 - 2.90 | dd/m | 2H | Pyridine-CH | Benzylic-like protons connecting the side chain to the backbone.[2] |

| 2.35 - 2.55 | m | 2H | Adjacent to the carboxyl group.[2] Note: Often overlaps with DMSO solvent peak (2.50 ppm). |

Expert Note on Stereochemistry: The coupling constant of the NH doublet is a rapid check for racemization. A sharp doublet suggests a uniform enantiomer; broadening or splitting may indicate partial racemization to the (R)-isomer.

C NMR Characterization

Key diagnostic peaks confirm the carbon skeleton.

-

Carbonyls: ~172.5 ppm (COOH acid), ~156.0 ppm (Carbamate C=O).

-

Pyridine Aromatics: ~149.5 ppm (C2/C6, very intense/deshielded), ~146.0 ppm (C4-ipso), ~124.0 ppm (C3/C5).

-

Fmoc Aromatics: 143.8, 140.7 (Quaternary bridgeheads), 127.6, 127.0, 125.2, 120.1 (Fluorene CH).

-

Aliphatics: ~65.5 ppm (Fmoc CH

), ~48.0 ppm (

Mass Spectrometry (MS) Analysis

Method: Electrospray Ionization (ESI) is preferred.

Expected Ions (Positive Mode)

-

[M+H]

: 403.2 (Calculated: 403.16). This is the parent ion. -

[M+Na]

: 425.2 . Common adduct in glass/sodium-rich environments. -

[2M+H]

: 805.3 . Dimer formation is common at higher concentrations.

Fragmentation Pattern (MS/MS)

If collision-induced dissociation (CID) is applied:

-

Loss of Fmoc: The most labile bond is the carbamate. You will see a fragment corresponding to the dibenzofulvene cation (m/z 179 ) or the free amino acid fragment [M-Fmoc+H]

. -

Decarboxylation: Loss of CO

(44 Da) from the free acid is possible but less common in soft ESI.

Infrared (IR) Spectroscopy

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

| Wavenumber (cm | Assignment | Description |

| 3300 - 3350 | N-H Stretch | Sharp band from the secondary carbamate amide. |

| 2800 - 3100 | O-H Stretch | Broad, underlying absorption from the carboxylic acid dimer. |

| 1690 - 1720 | C=O[2] Stretch | Diagnostic: Two overlapping bands often seen—one for the urethane (Fmoc) and one for the carboxylic acid.[2] |

| 1590 - 1605 | C=C / C=N | Pyridine ring breathing modes.[2] |

| 1530 - 1550 | Amide II | N-H bending mixed with C-N stretching.[2] |

| 730 - 760 | C-H Out-of-Plane | Strong bands characteristic of the Fmoc fluorene ring system (ortho-disubstituted benzene).[2] |

Quality Control Workflow

To ensure the integrity of the reagent before peptide synthesis, follow this validation loop.

Figure 2: Recommended Quality Control (QC) workflow for incoming raw material verification.

Experimental Protocol: Solubility Check

-

Weigh 10 mg of the compound.

-

Add 1 mL of DMF (Dimethylformamide).

-

Observation: The solution should be clear and colorless. Turbidity indicates inorganic salts or polymerized byproducts.

-

Note: This solution can be directly injected for HPLC analysis.

References

-

Chemical Identity & Properties

- Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

- Fmoc Group Characterization: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

-

Commercial Specification Standards

-

Sigma-Aldrich / Merck Specification for Fmoc-Amino Acids (HPLC >98%, Enantiomeric Purity >99.5%).

-

Technical Guide: Solubility and Handling of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid in SPPS

The following in-depth technical guide details the solubility, handling, and application of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid (also known as Fmoc-β-homo-4-pyridylalanine ) in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid (CAS: 193954-26-6) represents a specialized class of building blocks—

-

Solubility: The extended hydrocarbon backbone and the aromatic pyridine ring create a hydrophobic-stacking potential that can impede dissolution in standard solvents.

-

Reactivity: The basic pyridine nitrogen (pKa ~5.2) can interfere with activation if not properly managed.

-

Aggregation:

-amino acids are prone to forming stable secondary structures on-resin, leading to "difficult sequences."[1]

This guide provides a validated framework for solubilizing and coupling this residue, moving beyond generic protocols to address the specific molecular interactions at play.

Physicochemical Profile & Solubility Mechanics

Molecular Architecture

To understand the solubility behavior, we must deconstruct the molecule:

-

Fmoc Group: Highly lipophilic; drives solubility in organic solvents (DMF, DCM) but promotes aggregation via

- -

-Backbone: The extra methylene group (

-

Pyridine Side Chain: The critical differentiator. It is aromatic (hydrophobic) yet contains a basic nitrogen (polar/H-bond acceptor).

Solvent Compatibility Matrix

The following data summarizes the solubility limits based on empirical behavior of Fmoc-

Table 1: Solubility of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid in SPPS Solvents

| Solvent | Solubility Rating | Max Conc. (Approx) | Mechanistic Insight |

| DMF (N,N-Dimethylformamide) | Excellent | 0.5 M | Disrupts intermolecular H-bonds; effectively solvates the Fmoc group. Preferred for stock solutions. |

| NMP (N-Methyl-2-pyrrolidone) | Superior | 0.6 M | Higher polarity than DMF; better at preventing on-resin aggregation during coupling. |

| DCM (Dichloromethane) | Moderate/Poor | < 0.2 M | Good for Fmoc but fails to solvate the polar pyridine/amide backbone effectively. Risk of precipitation. |

| DMSO (Dimethyl sulfoxide) | Good | 0.4 M | Powerful disruptor of aggregation, but high viscosity hampers diffusion in resin pores. Use as a co-solvent (max 20%). |

| Water/Alcohols | Insoluble | N/A | Hydrophobic Fmoc group prevents dissolution. |

The "Pyridine Effect"

The pyridine ring introduces a specific risk: Nucleophilic Interference . While the pyridine nitrogen is less basic than an aliphatic amine, it can still participate in H-bonding or weak interactions with activated esters.

-

Risk: In non-polar solvents (DCM), the pyridine nitrogen may aggregate or interact with the carboxylic acid proton.

-

Solution: Use dipolar aprotic solvents (DMF/NMP) which solvate the pyridine lone pair, preventing intermolecular stacking.

Validated Experimental Protocols

Protocol A: Preparation of 0.2 M Stock Solution

Target: Prepare 5 mL of 0.2 M solution for automated synthesis. Reagent: Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid (MW: ~402.4 g/mol ).

-

Weighing: Weigh 402 mg of the amino acid into a clean, dry glass scintillation vial.

-

Note: Avoid plastic tubes for long-term storage as Fmoc groups can leach plasticizers.

-

-

Solvent Addition: Add 3.0 mL of amine-free DMF (high purity).

-

Critical: Do not add the full volume (5 mL) immediately. The powder volume must be accounted for.

-

-

Dissolution Mechanics:

-

Vortex vigorously for 30 seconds.

-

Sonication: Sonicate at room temperature (25°C) for 2–5 minutes. This is crucial for

-amino acids to break up crystal lattice energy.

-

-

Final Adjustment: Add DMF to bring the total volume to 5.0 mL .

-

Visual QC: Hold the vial against a light source. The solution must be completely clear. If "shimmering" or particulates are visible, add 10% NMP or continue sonicating.

Protocol B: Coupling Optimization

Because

-

Activator: Use HATU or PyBOP (1:1 equivalent).

-

Base: DIEA (Diisopropylethylamine), 2 equivalents.

-

Caution: Do not use large excesses of base, as this can increase the nucleophilicity of the pyridine ring, potentially leading to side reactions (e.g., N-acylation of the pyridine, though rare).

-

-

Time: Extend coupling time to 60–120 minutes .

Mechanistic Visualization

The following diagrams illustrate the decision logic for solubility and the molecular interactions governing the process.

Diagram 1: Solubility & Handling Workflow

Caption: Decision tree for solubilizing Fmoc-β-homo-pyridylalanine, addressing potential aggregation issues.

Diagram 2: Molecular Interactions in Solution

Caption: Interaction map showing why DMF/NMP are superior to DCM for preventing pyridine-mediated aggregation.

Troubleshooting & Quality Control

Common Issues

-

Gelation: If the solution turns into a gel upon standing, it indicates the formation of a supramolecular network (common with

-peptides).-

Fix: Add 0.1 M LiCl (Lithium Chloride) in DMF to the stock solution. The chaotropic salt disrupts hydrogen bonding networks.

-

-

Incomplete Coupling: If the Kaiser test is positive after coupling:

-

Fix: Perform a double coupling.

-

Fix: Switch to COMU or Oxyma/DIC at elevated temperature (50°C), provided the pyridine ring stability is considered (usually stable).

-

Analytical Verification

Before committing the stock solution to the synthesizer, run a quick LC-MS check if possible.

-

Expected Mass: [M+H]+

403.2 Da. -

Purity Check: Ensure no free Fmoc-dibenzofulvene is present (indicative of premature deprotection by amine contaminants in DMF).

References

-

National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. (PMC7123689). [Link]

-

PubChem. Fmoc-D-4-Pyridylalanine Compound Summary. (Analogous Structure Reference). [Link]

Sources

Potential applications of pyridyl-containing amino acids in drug discovery

Topic: Potential Applications of Pyridyl-Containing Amino Acids in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integration of non-canonical amino acids (ncAAs) into therapeutic peptides and small molecules is a pivotal strategy for overcoming the pharmacokinetic limitations of natural residues. Pyridyl-containing amino acids (PAAs)—specifically pyridylalanines (Pal)—represent a high-value class of bioisosteres for phenylalanine (Phe) and histidine (His). By introducing a pyridine nitrogen into the aromatic side chain, researchers can precisely tune lipophilicity, hydrogen bonding capacity, and metal coordination without significantly altering steric bulk. This guide details the physicochemical rationale, synthetic protocols, and application strategies for deploying PAAs in modern drug discovery.

Part 1: The Bioisosteric Advantage

Physicochemical Tuning

The substitution of a phenyl ring (Phe) with a pyridine ring (Pal) fundamentally alters the electronic landscape of the side chain. While Phe is hydrophobic and electronically neutral, the pyridine ring acts as a

Key Mechanistic Impacts:

-

Solubility Enhancement: The pyridine nitrogen lowers the LogD of the parent peptide, significantly improving aqueous solubility—a critical parameter for formulation.

-

pKa Modulation: The basicity of the pyridine nitrogen varies by isomer (2-, 3-, or 4-pyridyl), allowing for pH-dependent ionization that can be exploited for lysosomal escape or receptor binding.

-

Dipole Interactions: The permanent dipole of the pyridine ring allows for specific electrostatic interactions with backbone amides or receptor side chains that are impossible with Phe.

Comparative Properties Table

The following table contrasts the properties of Phenylalanine with the three Pyridylalanine isomers.

| Property | L-Phenylalanine (Phe) | L-2-Pyridylalanine (2-Pal) | L-3-Pyridylalanine (3-Pal) | L-4-Pyridylalanine (4-Pal) |

| Electronic Nature | ||||

| H-Bond Donor | No | No | No | No |

| H-Bond Acceptor | No | Yes (N-atom) | Yes (N-atom) | Yes (N-atom) |

| pKa (Conj. Acid) | N/A | ~3.8 | ~4.8 | ~5.2 |

| Metal Coordination | Weak ( | Strong (Bidentate N,N) | Moderate (Monodentate) | Moderate (Monodentate) |

| Hydrophilicity | Low | Moderate | High | Very High |

Part 2: Synthetic Methodologies

Monomer Synthesis: The Negishi Cross-Coupling Protocol

While alkylation of glycine equivalents (e.g., Schöllkopf bis-lactim ethers) is possible, Negishi cross-coupling is the industry standard for synthesizing enantiopure PAAs. This method avoids harsh conditions that might racemize the

Protocol: Synthesis of Boc-3-Pyridylalanine Methyl Ester

-

Reagents: Boc-iodo-Ala-OMe (Electrophile), 3-Pyridylzinc iodide (Nucleophile), Pd(PPh

) -

Rationale: Zinc reagents tolerate functional groups (esters, carbamates) better than Grignard or Lithium reagents.

Step-by-Step Workflow:

-

Zinc Reagent Preparation: Activate zinc dust with 1,2-dibromoethane and TMSCl in dry DMF. Add 3-iodopyridine to generate 3-pyridylzinc iodide (ArZnI) ex situ.

-

Coupling: In a separate flame-dried flask, dissolve N-Boc-3-iodo-L-alanine methyl ester in dry DMF. Add 5 mol% Pd(PPh

) -

Reaction: Transfer the organozinc solution to the amino acid solution via cannula. Stir at 50°C for 4-12 hours under Argon.

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc. The zinc salts are removed in the aqueous layer. -

Purification: Flash chromatography yields the protected 3-Pal derivative.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

PAAs are compatible with standard Fmoc-SPPS protocols, but specific precautions are necessary to prevent side reactions.

-

Coupling Reagents: Use HATU/DIPEA or DIC/Oxyma for efficient coupling.

-

Deprotection: Standard 20% Piperidine in DMF is effective.

-

Critical Note: For 2-Pal, the proximity of the pyridine nitrogen to the

-carbon can facilitate racemization during activation. Use lower activation temperatures (0°C) and avoid prolonged pre-activation times.

Part 3: Applications in Drug Design

Peptide Stapling and Stability

PAAs are excellent candidates for "stapling" peptides to stabilize

-

Mechanism: Two PAA residues at positions

and -

Benefit: This constrains the peptide backbone, protecting it from proteolytic cleavage and improving cell permeability.

Solubility Engineering: The Glucagon Case Study

Native Glucagon suffers from poor aqueous solubility at neutral pH, leading to fibrillation.

-

Intervention: Replacing native aromatic residues (Phe, Tyr) with 3-Pal or 4-Pal.

-

Outcome: Research demonstrates that incorporating 3-Pal at positions 10 and 13 enhances aqueous solubility by >10-fold without disrupting receptor binding affinity. The pyridine nitrogen disrupts hydrophobic aggregation patches.

Metal Coordination and Radiopharmaceuticals

The 2-Pal isomer is a "privileged" ligand for metallo-drugs.

-

Coordination Mode: It forms a stable 5-membered chelate ring involving the pyridine nitrogen and the free N-terminal amine (or backbone amide).

-

Application: This motif is used to chelate Technetium-99m (

Tc) or Rhenium-188 (

Part 4: Visualization of Workflows

Diagram: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision-making process when replacing Phenylalanine with Pyridylalanine.

Caption: SAR decision tree for replacing Phenylalanine with Pyridylalanine isomers to address specific drug property limitations.

Diagram: Negishi Cross-Coupling Synthesis

This diagram details the synthetic pathway for creating the PAA monomer.

Caption: Negishi cross-coupling workflow for the enantioselective synthesis of protected pyridylalanine derivatives.

References

-

Negishi Cross-Couplings in the Synthesis of Amino Acids Source: Organic & Biomolecular Chemistry [Link]

-

Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization Source: Journal of Medicinal Chemistry [Link]

-

Pyridylalanine (Pal)-Peptide Catalyzed Enantioselective Allenoate Additions Source: Journal of the American Chemical Society [Link][1]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: Journal of Chemistry (Hindawi) [Link]

-

Negishi Coupling (General Reaction Overview) Source: Organic Chemistry Portal [Link][2]

Sources

Technical Guide: Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid in Peptidomimetic Design

Executive Summary

This technical guide details the application of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid (also known as Fmoc-L-β³-homo-4-pyridylalanine ) in the synthesis of proteolytic-resistant peptidomimetics. As a

Part 1: Molecular Architecture & Design Rationale

Physicochemical Profile

The transition from an

-

Nomenclature: Fmoc-L-β³-hAla(4-Py)-OH

-

CAS Number: 270065-69-5[1]

-

Molecular Weight: 402.45 g/mol [1]

-

Stereochemistry: (S)-configuration at the

-position (derived from L-4-pyridylalanine).

| Property | Impact on Peptidomimetic | ||

| Backbone Atoms | 3 (N-C | 4 (N-C | Increases flexibility initially; allows novel folding (helices).[2][3] |

| Proteolytic Stability | Low (Rapid degradation) | High (t | Unrecognized by standard proteases/peptidases. |

| Side Chain (R) | 4-Pyridyl | 4-Pyridyl | Retains basicity/coordination; alters spatial projection. |

| Dipole Moment | Standard amide dipole | Macrodipole accumulation | Stabilizes specific helices (e.g., 14-helix). |

Structural Induction: The 14-Helix

Incorporating Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid into a peptide sequence drives the formation of a 14-helix (defined by H-bonds between residue

Diagram 1: Structural Impact of Beta-Amino Acid Incorporation

Caption: Logical flow from beta-amino acid incorporation to stable 14-helix formation and proteolytic resistance.

Part 2: Synthesis & Quality Control[4]

Monomer Synthesis (Arndt-Eistert Homologation)

While commercially available, in-house synthesis is often required for specific isotopes or derivatives. The standard route involves the Arndt-Eistert homologation of Fmoc-4-pyridylalanine.

-

Activation: Fmoc-4-pyridylalanine is converted to a mixed anhydride.

-

Diazomethane Treatment: Formation of the

-diazoketone. -

Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of water/dioxane to yield the

-amino acid.

Critical QC Check:

-

Enantiomeric Purity: The Wolff rearrangement generally proceeds with retention of configuration. However, the basic pyridine ring can catalyze racemization during the activation step.

-

Validation: Chiral HPLC (e.g., Chiralpak AD-H column) is mandatory. Target ee > 99%.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

The Challenge: Aggregation and Kinetics

-peptides are notorious for "difficult sequences" due to their high propensity for aggregation on-resin and slower coupling kinetics compared toOptimized Protocol for Fmoc-L-β³-hAla(4-Py)-OH

Warning: The pyridine nitrogen is a nucleophile. While Fmoc is stable to weak bases, avoid using acylating agents (like acetic anhydride for capping) without ensuring the pyridine is either protonated or not in a position to cause acyl transfer.

Step-by-Step Workflow

-

Resin Selection:

-

Use Tentagel or PEG-PS resins to minimize aggregation.

-

Loading: Low loading (0.2 – 0.4 mmol/g) is crucial to prevent inter-chain association.

-

-

Fmoc Deprotection:

-

Reagent: 20% Piperidine in DMF (Standard).

-

Modification: Add 0.1 M HOBt to the deprotection cocktail. This suppresses aspartimide-like side reactions and potential racemization induced by the basic pyridine side chain of the previous residue.

-

-

Coupling (The Critical Step):

-

Standard carbodiimides (DIC) are often insufficient.

-

Reagent of Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt .

-

Stoichiometry: 3-4 equivalents of AA : HATU : DIPEA (1:1:2).

-

Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for solubilizing beta-peptides.

-

Time: Extended coupling (2 x 2 hours). Double coupling is mandatory.

-

-

Monitoring:

-

The Kaiser test (ninhydrin) is often a false negative for

-amines due to secondary structure masking. -

Alternative: Use the Chloranil test (acetaldehyde/chloranil) for secondary amines or micro-cleavage LC-MS for absolute certainty.

-

-

Cleavage:

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Note: The pyridine ring will be protonated (pyridinium trifluoroacetate). This salt form aids solubility in the ether precipitation step.

-

Diagram 2: Optimized SPPS Cycle for Beta-Pyridyl Amino Acids

Caption: Enhanced SPPS cycle emphasizing HATU activation and rigorous QC to overcome beta-amino acid steric hindrance.

Part 4: Structural Characterization & Purification

HPLC Purification

-

Stationary Phase: C18 or C8 column.

-

Mobile Phase:

-

Acidic (Standard): Water/Acetonitrile with 0.1% TFA. The pyridine is protonated (

), eluting earlier due to increased polarity. -

Basic (Alternative): 10 mM Ammonium Bicarbonate (pH 8.0). The pyridine is neutral. Use this if the peptide aggregates in acidic conditions.

-

Circular Dichroism (CD)

To verify the formation of the peptidomimetic 14-helix:

-

Signature Signal: A minimum at approx. 215 nm (distinct from the

-helix minima at 208/222 nm). -

Solvent: Methanol or TFE (Trifluoroethanol) often stabilizes the secondary structure better than water for short oligomers.

Part 5: Case Applications

Antimicrobial Peptidomimetics

The 4-pyridyl side chain mimics the cationic nature of Lysine/Arginine at physiological pH (when protonated) but with different H-bonding geometry.

-

Mechanism: The stable helix disrupts bacterial membranes.

-

Advantage: The

-backbone prevents degradation by bacterial proteases, increasing in vivo half-life.

Metallo-Peptidomimetics

The pyridine nitrogen (pKa ~ 5.2) is an excellent ligand for transition metals (Zn²⁺, Cu²⁺).

-

Design: Placing Fmoc-L-β³-hAla(4-Py)-OH at positions

and

References

-

Seebach, D., Overhand, M., Kühnle, F. N. M., et al. (1996).[4] β-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling.[4] Helvetica Chimica Acta.[4] Link

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

-

Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of β-Amino Acids. Chemical Reviews. Link

-

Aguilar, M. I., et al. (2007).[5] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[5][6] Nature Protocols. Link

-

Chem-Impex International. (n.d.). Product Specification: Fmoc-L-beta-HomoAla(4-pyridyl)-OH.[1]Link

Sources

Conformational analysis of peptides incorporating (S)-3-amino-4-(4-pyridyl)-butyric acid

Conformational Analysis of Peptides Incorporating (S)-3-Amino-4-(4-pyridyl)-butyric Acid ( -h4PyAla)

Executive Summary

The incorporation of (S)-3-amino-4-(4-pyridyl)-butyric acid (referred to herein as

This guide details the structural logic, synthesis, and rigorous conformational analysis of peptides containing

Structural Fundamentals: The -Foldamer Paradigm

The Residue Architecture

-

Backbone Expansion: The extra methylene unit (

) increases the number of rotatable bonds per residue, yet -

Side Chain Functionality: The 4-pyridyl group is basic (

). In neutral media, it acts as a hydrogen bond acceptor; in acidic media, it becomes cationic, potentially altering the folding landscape through electrostatic repulsion or attraction (salt bridges).

The 14-Helix vs. 12-Helix

The conformation of

| Feature | 14-Helix (The Dominant Fold) | 12-Helix |

| H-Bond Pattern | ||

| Ring Size | 14 atoms | 12 atoms |

| Dipole | Macrodipole present | Null (dipoles cancel) |

| Driver | Favored by | Favored by cyclic constraints or specific solvents |

| CD Signature | Min | Max |

Critical Insight:

Chemical Synthesis & Incorporation[1][2]

To analyze the conformation, one must first access the monomer. The Arndt-Eistert homologation is the industry standard for converting

Monomer Synthesis Protocol (Arndt-Eistert)

-

Activation: React Boc-L-(4-pyridyl)alanine with isobutyl chloroformate/NMM to form the mixed anhydride.

-

Diazoketone Formation: Treat with diazomethane (

) to yield the -

Wolff Rearrangement: Catalyze with silver benzoate (

) in aqueous dioxane. The ketene intermediate is trapped by water to yield Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid . -

Fmoc Protection: Deprotect Boc (TFA) and re-protect with Fmoc-OSu for SPPS compatibility.

Solid-Phase Peptide Synthesis (SPPS)

-

Coupling: Use HATU/HOAt.

-amino acids react slower than -

Resin: Rink Amide resin is preferred to cap the C-terminus, stabilizing the helix macrodipole.

Conformational Analysis Workflow

This section outlines the experimental evidence required to claim a specific conformation.

Circular Dichroism (CD) Spectroscopy

CD is the primary rapid screening tool.

-

Sample Prep: 0.1–0.5 mM peptide in Methanol (helix promoting) and Phosphate Buffer pH 7.4 (physiologically relevant).

-

The 14-Helix Signature: Look for a strong negative minimum at 214–215 nm .

-

The Pyridine Switch Experiment:

-

Record CD at pH 7.5 (Neutral Pyridine).

-

Record CD at pH 4.0 (Protonated Pyridinium).

-

Interpretation: A loss of ellipticity at 214 nm upon acidification suggests helix destabilization due to charge repulsion between stacked pyridinium rings (if placed at

positions).

-

Nuclear Magnetic Resonance (NMR)

NMR provides atomic-resolution validation.

-

Solvent:

or -

Key Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Diagnostic NOEs for 14-Helix:

-

: Strong NOE between Amide NH of residue

-

: Strong intra-residue NOE (constrains the

-

: Strong NOE between Amide NH of residue

-

Coupling Constants (

):-

In a 14-helix, the

bond adopts a gauche conformation. Expect

-

Analytical Workflow Diagram

The following diagram illustrates the logical flow from synthesis to structural validation.

Figure 1: Integrated workflow for the synthesis and conformational validation of

Advanced Structural Features

The Pyridine "Staple"

The 4-pyridyl side chain allows for metal-mediated folding.

-

Coordination: Addition of Pd(II) or Ag(I) can crosslink two

-h4PyAla residues at positions -

Protocol: Titrate

into the peptide solution while monitoring the CD signal at 214 nm. An increase in molar ellipticity (more negative) indicates stabilization of the helical fold.

14-Helix Hydrogen Bonding Network

The stability of the fold relies on a precise H-bond network.

Figure 2: Schematic of the i to i+2 hydrogen bonding pattern defining the 14-helix, with the pyridyl side chain projecting laterally.

Summary of Experimental Data Interpretation

| Observation | Conclusion |

| CD Min @ 214 nm | 14-Helix (Standard folded state). |

| CD Min @ 205 nm | Helix Bundle (Aggregated 14-helices) or disordered state (requires NMR to distinguish). |

| CD Min @ 220 nm + Max @ 205 nm | 12-Helix (Rare for |

| NOE | Definitive proof of 14-helix. |

| NOE | Weak in helices, strong in extended sheets. |

References

-

Seebach, D.

-Peptides: a surprise at every turn. Chemical Communications, (21), 2015–2022. Link- -peptide synthesis (Arndt-Eistert)

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

-Peptides: from structure to function. Chemical Reviews, 101(10), 3219–3232. Link- Comprehensive review of CD and NMR signatures for -peptide secondary structures.

-

Pomerantz, W. C., et al. (2008).

-Peptides. Organic Letters, 10(9), 1799–1802. Link -

Guichard, G., & Huc, I. (2011). Synthetic foldamers. Chemical Communications, 47(21), 5933-5941. Link

- Discusses functionalized side chains (like pyridine) in foldamer design.

-

Martinek, T. A., & Fülöp, F. (2012). Peptidic foldamers: ramping up diversity. Chemical Society Reviews, 41(2), 687-702. Link

- Advanced structural analysis techniques for non-n

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid: A Functionalized Scaffold for Constrained Peptidomimetics

The following technical guide details the properties, synthetic utility, and application of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid (also known as Fmoc-L-

Executive Summary

In the landscape of modern drug discovery, the transition from flexible linear peptides to constrained peptidomimetics is critical for improving oral bioavailability, metabolic stability, and target affinity. Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid represents a high-value building block that synergizes two powerful design elements: the

This guide provides a rigorous technical analysis of this building block, offering optimized Solid-Phase Peptide Synthesis (SPPS) protocols, structural insights into

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

This molecule is a

| Property | Specification |

| IUPAC Name | (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid |

| Common Name | Fmoc-L- |

| CAS Number | 270065-69-5 |

| Molecular Formula | C |

| Molecular Weight | 402.45 g/mol |

| Chirality | (S)-configuration (derived from L-amino acid precursors) |

| Side Chain pKa | ~5.2 (Pyridine nitrogen) |

| Solubility | Soluble in DMF, DMSO, NMP; Low solubility in DCM/Water |

The "Constrained" Mechanism: vs. Backbones

Unlike standard

-

Proteolytic Resistance: The unique backbone geometry is unrecognizable to most endogenous proteases (e.g., trypsin, chymotrypsin), dramatically extending the half-life of the therapeutic agent.

-

Side Chain Presentation: The (S)-configuration at the

-position projects the 4-pyridyl group laterally, mimicking the

Synthetic Utility in Solid-Phase Peptide Synthesis (SPPS)[2][3]

Integrating

Handling the Pyridyl Moiety

The 4-pyridyl nitrogen is weakly basic (pKa ~5.2).

-

Protection: Generally, the pyridyl group does not require side-chain protection (e.g., Trt or Boc) during Fmoc SPPS.

-

Coupling: It remains unprotonated in basic coupling cocktails (DIEA/NMM).

-

Cleavage: Upon TFA cleavage, the pyridine nitrogen becomes protonated (pyridinium salt), significantly increasing the peptide's solubility in the ether precipitation step—a major advantage over hydrophobic phenyl analogs.

Optimized Coupling Protocol (Self-Validating System)